molecular formula C16H16FN3OS B5699341 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide

Cat. No. B5699341
M. Wt: 317.4 g/mol
InChI Key: YBAWCSMSBXLBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide, also known as DB844, is a compound that has been studied for its potential use as an antiparasitic drug. It belongs to the class of compounds known as benzamides and has been shown to have activity against a variety of parasites, including Leishmania, Trypanosoma, and Plasmodium.

Mechanism of Action

The exact mechanism of action of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in parasite metabolism. Specifically, it is believed to target enzymes involved in the synthesis of folate, a critical nutrient for parasite survival.
Biochemical and Physiological Effects:
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects on parasites. For example, it has been shown to inhibit the growth and replication of Leishmania parasites, as well as reduce the number of parasites in infected animals. It has also been shown to be effective against drug-resistant strains of parasites.

Advantages and Limitations for Lab Experiments

One advantage of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide is that it has been shown to be effective against a wide range of parasites, including drug-resistant strains. Additionally, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective drug for use in humans.
One limitation of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide is that it is still in the early stages of development and has not yet been tested in humans. Additionally, its mechanism of action is not fully understood, which may make it more difficult to optimize its effectiveness and minimize potential side effects.

Future Directions

There are a number of potential future directions for research on N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide. One area of focus could be on optimizing its effectiveness against specific parasites, such as drug-resistant strains of Leishmania or Trypanosoma. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Finally, clinical trials could be conducted to determine its safety and efficacy in humans, with the goal of ultimately developing it into a new antiparasitic drug.

Synthesis Methods

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 4-(dimethylamino)aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate can then be reacted with 2-fluorobenzoyl chloride to yield N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide.

Scientific Research Applications

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide has been extensively studied for its potential use as an antiparasitic drug. It has been shown to have activity against a variety of parasites, including Leishmania, Trypanosoma, and Plasmodium. In particular, it has been shown to be effective against drug-resistant strains of these parasites, making it a promising candidate for further development.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3OS/c1-20(2)12-9-7-11(8-10-12)18-16(22)19-15(21)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAWCSMSBXLBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(dimethylamino)phenyl]carbamothioyl}-2-fluorobenzamide

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